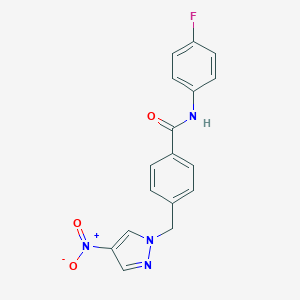![molecular formula C17H17N3O5 B213922 dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate](/img/structure/B213922.png)
dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Wirkmechanismus
The mechanism of action of dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is not yet fully understood. However, studies have shown that it interacts with various biological molecules, including DNA and proteins, through electrostatic and hydrophobic interactions. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate has been shown to have various biochemical and physiological effects. Studies have demonstrated its potential use as an antibacterial and antifungal agent, as well as its ability to inhibit cancer cell growth. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is its versatility in various lab experiments. It can be used as a building block for the synthesis of various organic materials, as well as in the study of charge transport properties in organic electronics. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are numerous future directions for the study of dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate. One potential direction is the development of new synthetic methods to reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more research on the environmental impact of this compound, particularly in the context of its use in organic electronics.
Synthesemethoden
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate can be synthesized through a multistep process involving the reaction of 5-aminoisophthalic acid with 1-methyl-1H-pyrazol-4-ylacrylic acid and dimethyl sulfate. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate has been the subject of numerous scientific studies due to its potential use in various fields. One of the most significant applications of this compound is in the field of organic electronics, where it has been shown to have excellent charge transport properties. Additionally, it has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Eigenschaften
Produktname |
dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate |
|---|---|
Molekularformel |
C17H17N3O5 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
dimethyl 5-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17N3O5/c1-20-10-11(9-18-20)4-5-15(21)19-14-7-12(16(22)24-2)6-13(8-14)17(23)25-3/h4-10H,1-3H3,(H,19,21)/b5-4+ |
InChI-Schlüssel |
ODIDZDKKFGYUED-SNAWJCMRSA-N |
Isomerische SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)
